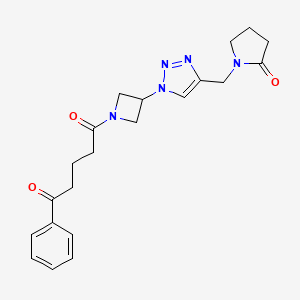![molecular formula C26H28N6O4 B3020377 4-allyl-N-isobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207052-07-0](/img/structure/B3020377.png)
4-allyl-N-isobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-allyl-N-isobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H28N6O4 and its molecular weight is 488.548. The purity is usually 95%.
BenchChem offers high-quality 4-allyl-N-isobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-allyl-N-isobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
The compound exhibits potential as an anticancer agent due to its unique chemical structure. Research has indicated that it can selectively target cancer cells, inhibiting their growth and inducing apoptosis (programmed cell death). Specifically, it has demonstrated efficacy against various cancer cell lines, including HepG2, HCT-116, and MCF-7 . Further investigations into its mechanism of action and optimization for increased potency are warranted.
DNA Intercalation
DNA intercalation is a crucial mechanism for many chemotherapeutic agents. This compound has been studied for its ability to intercalate with DNA, disrupting its structure and interfering with replication and transcription processes. Compound 12d, in particular, has shown strong DNA-binding affinity, comparable to doxorubicin, a widely used anticancer drug . Understanding its interactions with DNA can guide drug design and development.
Antimicrobial Activity
In addition to its anticancer potential, this compound exhibits antimicrobial properties. Researchers have evaluated its effects against various microorganisms, including bacteria and fungi. Although further studies are needed to fully characterize its spectrum of activity, it represents a promising avenue for combating infectious diseases .
Novel Synthesis Methods
Given the importance of indole derivatives in natural products and drugs, novel synthetic routes for constructing this compound have attracted attention. Researchers have explored methods such as the Fischer indole synthesis and other innovative approaches . Investigating efficient and scalable synthesis routes is essential for future applications.
Triazoloquinazoline Derivatives
The compound belongs to the triazoloquinazoline family, which includes [1,2,4]triazolo[4,3-a]quinoxaline derivatives. These molecules have been designed, synthesized, and evaluated for their biological activities. Their DNA intercalation abilities and anticancer potential make them intriguing candidates for drug development .
Structural Modifications
Researchers have also investigated structural modifications to enhance the compound’s properties. By introducing specific substitutions or functional groups, scientists aim to improve its solubility, bioavailability, and target specificity. Such modifications could lead to more effective therapeutic agents .
特性
IUPAC Name |
2-[2-(2-methylanilino)-2-oxoethyl]-N-(2-methylpropyl)-1,5-dioxo-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O4/c1-5-12-30-24(35)19-11-10-18(23(34)27-14-16(2)3)13-21(19)32-25(30)29-31(26(32)36)15-22(33)28-20-9-7-6-8-17(20)4/h5-11,13,16H,1,12,14-15H2,2-4H3,(H,27,34)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGZZQUJBCAEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-N-isobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

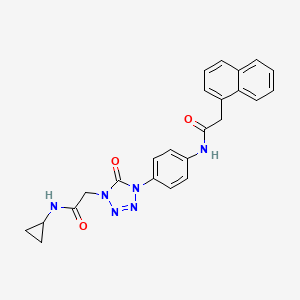
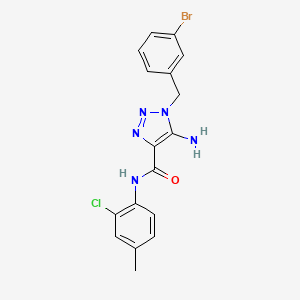
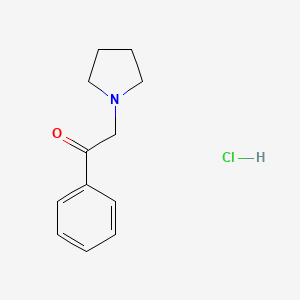
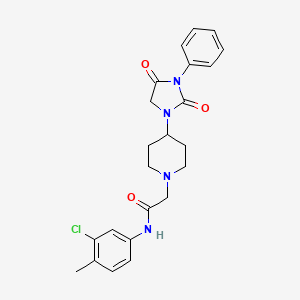
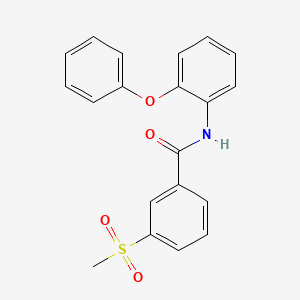
![[3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl]-phenylmethanone](/img/structure/B3020303.png)
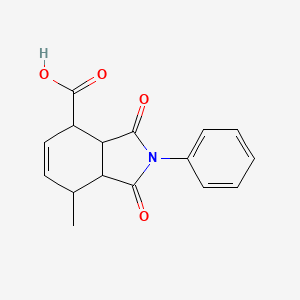
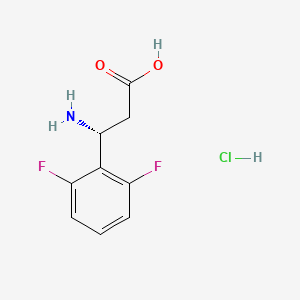
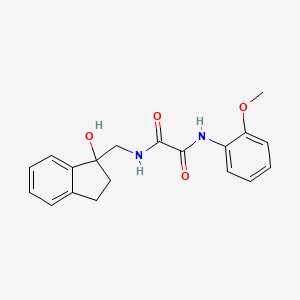


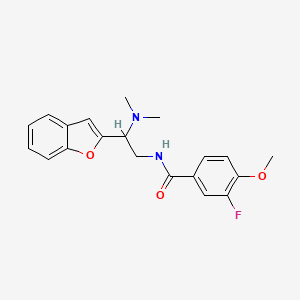
![2-(4-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3020316.png)
